tert-Butyl methyl sulfoxide
Overview
Description
tert-Butyl methyl sulfoxide is an organosulfur compound with the molecular formula C5H12OS. It is characterized by the presence of a sulfoxide functional group, where a sulfur atom is bonded to an oxygen atom and two carbon atoms. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various industrial applications.
Mechanism of Action
- Subsequent treatment with various nucleophiles leads to the formation of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . This activation allows the sulfoxide to interact with various nitrogen, carbon, or oxygen nucleophiles, leading to the formation of a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Molecular Mechanism
It is known that sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . This activation allows the sulfoxide to interact with various nitrogen, carbon, or oxygen nucleophiles
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of “tert-Butyl methyl sulfoxide” in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methyl sulfoxide can be synthesized through the oxidation of tert-butyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In industrial settings, this compound is produced using similar oxidation methods but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of tert-butyl methyl sulfone.
Reduction: Reduction of this compound can regenerate the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to convert the sulfoxide back to the sulfide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under acidic or basic conditions to form various substituted products.
Major Products Formed
Oxidation: tert-Butyl methyl sulfone.
Reduction: tert-Butyl methyl sulfide.
Substitution: Various substituted sulfoxides and sulfides, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl methyl sulfoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: It serves as a model compound for studying the biological activity of sulfoxides and their interactions with biomolecules.
Medicine: Research on this compound has explored its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different steric and electronic effects due to the absence of the tert-butyl group.
Methyl phenyl sulfoxide: Another sulfoxide with different reactivity and applications due to the presence of a phenyl group.
tert-Butyl phenyl sulfoxide: Similar in structure but with a phenyl group instead of a methyl group, leading to different chemical behavior.
Uniqueness
tert-Butyl methyl sulfoxide is unique due to the presence of both a tert-butyl group and a methyl group, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable reagent in specific synthetic applications where other sulfoxides may not be as effective.
Biological Activity
Tert-butyl methyl sulfoxide (TBMSO) is a sulfoxide compound with the chemical formula CHOS. It has gained attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TBMSO, including its mechanisms of action, therapeutic potential, and relevant case studies.
TBMSO is characterized by its stable structure, which allows it to act as a solvent and reagent in various chemical reactions. Its sulfoxide functional group contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of TBMSO can be attributed to several mechanisms:
- Antifungal Activity : TBMSO and its derivatives have demonstrated promising antifungal properties against various phytopathogenic fungi. Research indicates that methyl-sulfinyl derivatives exhibit significant antifungal efficacy, suggesting potential applications in agriculture and medicine .
- Sulfidation Reagent : TBMSO has been employed as a sulfidation reagent in organic synthesis. It facilitates the conversion of amides to α-sulfides, showcasing its utility in medicinal chemistry for synthesizing bioactive compounds .
- Cellular Effects : Studies indicate that TBMSO can influence cellular processes, potentially affecting cell viability and proliferation. The interaction with cellular components may lead to oxidative stress or other biochemical responses .
Antifungal Studies
A study investigated the antifungal activity of TBMSO derivatives against several fungal strains. The results showed that certain methyl-sulfinyl-tetrazole derivatives exhibited significant antifungal effects, with minimum inhibitory concentrations (MICs) indicating their potential as agricultural fungicides .
Compound | MIC (µg/mL) | Fungal Strain |
---|---|---|
Methyl-sulfinyl-tetrazole 1 | 15 | Fusarium oxysporum |
Methyl-sulfinyl-tetrazole 2 | 10 | Botrytis cinerea |
Sulfidation Reactions
In another study, TBMSO was utilized in a one-step procedure for the sulfidation of various amides. The efficiency of TBMSO as a reagent was compared to traditional methods, demonstrating comparable yields with enhanced operational simplicity .
Amide Structure | Yield (%) (TBMSO) | Yield (%) (DMSO) |
---|---|---|
R=Me | 56 | 70 |
R=t-Bu | 62 | 75 |
Cytotoxic Effects
Research has also explored the cytotoxic effects of TBMSO on mammalian cell lines. In vitro studies revealed that exposure to high concentrations of TBMSO could induce oxidative stress, leading to decreased cell viability and increased lactate dehydrogenase (LDH) leakage, indicating membrane damage .
Safety and Toxicity
While TBMSO shows promising biological activities, safety assessments are crucial. Data from PubChem highlights potential hazards associated with TBMSO exposure, including irritation and toxicity at elevated concentrations . Further studies are required to establish safe handling practices and exposure limits.
Properties
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
Record name | NoName_4544 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-11-2 | |
Record name | tert-Butyl methyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERT-BUTYL METHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?
A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of this compound. [, ]
Q2: How does the structure of this compound influence its vibrational properties, and how is this reflected in its VCD spectrum?
A2: The presence of the bulky tert-butyl group in this compound significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.
Q3: Can this compound be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?
A3: Yes, this compound can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of this compound as a building block for synthesizing more complex sulfur-containing compounds.
Q4: How does the stereochemistry of this compound impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?
A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure this compound (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.
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